N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with 4,7-dimethoxy groups, a pyrazole ring bearing an ethyl group, and a morpholinoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. This compound is hypothesized to target protein kinases or other enzymes due to the benzothiazole and morpholine moieties, which are common in kinase inhibitors and receptor modulators .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S.ClH/c1-4-25-8-7-15(23-25)20(27)26(10-9-24-11-13-30-14-12-24)21-22-18-16(28-2)5-6-17(29-3)19(18)31-21;/h5-8H,4,9-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOWYZPJIYTRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reactions .
Chemical Reactions Analysis
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride involves the inhibition of specific enzymes, such as cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation . The compound also interacts with various molecular targets and pathways, including those involved in cell signaling and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrazole- and benzothiazole-based derivatives. Below is a detailed comparison of its structural features, physicochemical properties, and synthetic methodologies against analogs from published literature.
Structural and Functional Group Analysis
Key structural analogs include:
Pyrazole carboxamides with chloro/cyano substituents (e.g., compounds 3a–3e from ).
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-4-carboxamide hydrochloride ().
Physicochemical Properties
- Melting Points : The target compound’s hydrochloride salt likely has a higher melting point than free-base analogs (e.g., 3a: 133–135°C vs. hydrochloride salts typically >200°C) .
- Solubility: The morpholinoethyl group and hydrochloride salt improve aqueous solubility compared to non-polar analogs like 3a–3e, which lack ionizable groups .
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a thiazole moiety, and morpholine, which contribute to its biological properties. The chemical formula can be represented as:
Structural Components
- Pyrazole Ring : Known for various biological activities, including anti-inflammatory and anticancer properties.
- Thiazole Moiety : Often associated with antimicrobial and antifungal activities.
- Morpholine Group : Enhances solubility and bioavailability.
Antimicrobial Activity
Recent studies indicate that compounds containing pyrazole and thiazole structures exhibit potent antimicrobial effects. For instance, derivatives have shown activity against several strains of bacteria and fungi. A study reported that similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The pyrazole nucleus is well-documented for its anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Anticancer Potential
Research has highlighted the anticancer properties of pyrazole derivatives. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways . The compound's ability to inhibit tumor growth has been attributed to its interaction with various cellular pathways.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a significant mechanism for its anticancer effects.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated an inhibition zone of 15 mm against E. coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
A study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models, suggesting its therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
